molecular formula C17H17N5O B15038336 {[2-(diethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile

{[2-(diethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile

Cat. No.: B15038336
M. Wt: 307.35 g/mol
InChI Key: VBQJXWDBYHPTLX-UHFFFAOYSA-N
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Description

2-{[2-(DIETHYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms. This core is functionalized with various substituents, including a diethylamino group, a methyl group, and a propanedinitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(DIETHYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-amino-4,6-dichloropyrimidine with diethylamine to form 2-(diethylamino)-4,6-dichloropyrimidine. This intermediate is then subjected to a series of reactions, including nucleophilic substitution, cyclization, and oxidation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(DIETHYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced pyridopyrimidine derivatives.

    Substitution: Formation of substituted pyridopyrimidine derivatives.

Scientific Research Applications

2-{[2-(DIETHYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in DNA replication and repair.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(DIETHYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit DNA polymerase, leading to the disruption of DNA synthesis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.

    Indole Derivatives: Indole-based compounds also possess diverse biological activities and are used in various therapeutic applications.

Uniqueness

2-{[2-(DIETHYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE is unique due to its specific substitution pattern and the presence of the propanedinitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

2-[[2-(diethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile

InChI

InChI=1S/C17H17N5O/c1-4-21(5-2)16-14(9-13(10-18)11-19)17(23)22-8-6-7-12(3)15(22)20-16/h6-9H,4-5H2,1-3H3

InChI Key

VBQJXWDBYHPTLX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C(=O)N2C=CC=C(C2=N1)C)C=C(C#N)C#N

Origin of Product

United States

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